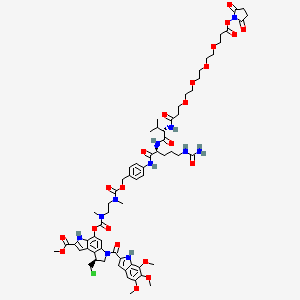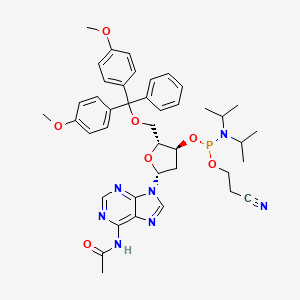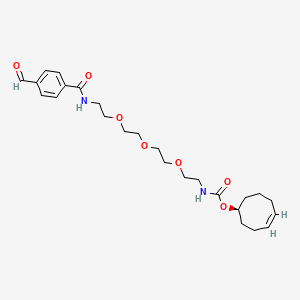![molecular formula C21H22F2N2O B11931706 2-Amino-1-[4-(2,5-difluorophenyl)-2-phenyl-2,5-dihydropyrrol-1-yl]-3-methylbutan-1-one](/img/structure/B11931706.png)
2-Amino-1-[4-(2,5-difluorophenyl)-2-phenyl-2,5-dihydropyrrol-1-yl]-3-methylbutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
KSP-IA, also known as compound 17, is a potent inhibitor of the kinesin spindle protein. Kinesin spindle protein is a member of the kinesin superfamily of microtubule-based motors that play a critical role in mitosis by mediating centrosome separation and bipolar spindle assembly and maintenance. KSP-IA inhibits cell mitosis by targeting kinesin spindle protein, leading to cell cycle arrest and apoptosis .
準備方法
Synthetic Routes and Reaction Conditions
KSP-IA is synthesized through a series of chemical reactions involving the formation of 2,4-diaryl-2,5-dihydropyrrole inhibitors. The synthesis involves the use of various reagents and catalysts under controlled conditions to achieve the desired product with high purity and yield .
Industrial Production Methods
The industrial production of KSP-IA involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process includes purification steps to isolate the compound and ensure its high purity for research and potential therapeutic applications .
化学反応の分析
Types of Reactions
KSP-IA undergoes several types of chemical reactions, including:
Oxidation: KSP-IA can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: KSP-IA can undergo substitution reactions where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed
科学的研究の応用
KSP-IA has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of kinesin spindle protein in cell division and mitosis.
Biology: Employed in research to understand the mechanisms of cell cycle regulation and apoptosis.
Medicine: Investigated as a potential therapeutic agent for cancer treatment due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Industry: Utilized in the development of novel anticancer drugs and other therapeutic agents.
作用機序
KSP-IA exerts its effects by inhibiting the activity of kinesin spindle protein, leading to the disruption of centrosome separation and bipolar spindle assembly during mitosis. This inhibition results in cell cycle arrest at the mitotic phase, formation of monoastral microtubule arrays, and ultimately, cell death through apoptosis. The molecular targets and pathways involved include the activation of the spindle assembly checkpoint and mitotic slippage .
類似化合物との比較
Similar Compounds
Monastrol: The first small molecule inhibitor of kinesin spindle protein, discovered using a phenotype-based assay.
SCH 2047069: A potent kinesin spindle protein inhibitor with oral bioavailability and the ability to cross the blood-brain barrier.
Uniqueness of KSP-IA
KSP-IA is unique due to its high potency and specificity as a kinesin spindle protein inhibitor. It has an IC50 value of 3.6 nM, making it one of the most effective inhibitors in its class. Additionally, KSP-IA’s ability to induce apoptosis through caspase-dependent pathways and its potential for therapeutic applications in cancer treatment highlight its significance in scientific research and drug development .
特性
分子式 |
C21H22F2N2O |
|---|---|
分子量 |
356.4 g/mol |
IUPAC名 |
2-amino-1-[4-(2,5-difluorophenyl)-2-phenyl-2,5-dihydropyrrol-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C21H22F2N2O/c1-13(2)20(24)21(26)25-12-15(17-11-16(22)8-9-18(17)23)10-19(25)14-6-4-3-5-7-14/h3-11,13,19-20H,12,24H2,1-2H3 |
InChIキー |
GNFWJCGIZJCASB-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)N1CC(=CC1C2=CC=CC=C2)C3=C(C=CC(=C3)F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1R)-1-[4-[3-(difluoromethyl)-2-methoxypyridin-4-yl]cyclohexyl]propyl]-6-methoxypyridine-3-carboxamide](/img/structure/B11931624.png)
![2-[9-Oxo-9-(3-pentyloctoxy)nonyl]dodecyl 1-methylpiperidine-4-carboxylate](/img/structure/B11931633.png)
![1-[2-Methyl-6-(4-methylphenyl)pyridin-3-yl]-3-(2-sulfamoylphenyl)urea](/img/structure/B11931648.png)
![3-Nitroso-1-[1-(4-propan-2-ylcyclohexyl)piperidin-4-yl]indol-2-ol](/img/structure/B11931660.png)


![1-chloro-2-[(1S)-2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene;1-chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene](/img/structure/B11931686.png)
![(7R,8S,9S,10R,13S,14S,16R,17R)-7-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B11931689.png)
![6-{[(1r)-1-(4-Chlorophenyl)ethyl]amino}-1-Cyclopentyl-1,5-Dihydro-4h-Pyrazolo[3,4-D]pyrimidin-4-One](/img/structure/B11931703.png)

![heptadecan-9-yl 8-[(6-heptoxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11931711.png)


![4-[4-[[1-Butyl-3-[cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl]phenoxy]benzoic acid;hydrochloride](/img/structure/B11931721.png)
